molecular formula C18H26N5O9P B13630450 Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate

Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate

Cat. No.: B13630450
M. Wt: 487.4 g/mol
InChI Key: USCIJRQFJWRGLJ-ZCGPAKHCSA-N
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Description

Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant scientific interest

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione involves multiple steps. The process typically starts with the preparation of the pteridine core, followed by the introduction of the dimethyl and trihydroxy pentyl groups. The final step involves the addition of the methyl phosphonato group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can replace specific groups within the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Riboflavin: A structurally related compound with similar functional groups.

    Flavin Mononucleotide: Another related compound with comparable biological activity.

Uniqueness

Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is unique due to its specific structural features, such as the methyl phosphonato group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N5O9P

Molecular Weight

487.4 g/mol

IUPAC Name

azanium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] methyl phosphate

InChI

InChI=1S/C18H23N4O9P.H3N/c1-8-4-10-11(5-9(8)2)22(16-14(19-10)17(26)21-18(27)20-16)6-12(23)15(25)13(24)7-31-32(28,29)30-3;/h4-5,12-13,15,23-25H,6-7H2,1-3H3,(H,28,29)(H,21,26,27);1H3/t12-,13+,15-;/m1./s1

InChI Key

USCIJRQFJWRGLJ-ZCGPAKHCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])OC)O)O)O.[NH4+]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OC)O)O)O.[NH4+]

Origin of Product

United States

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